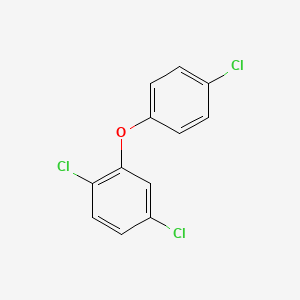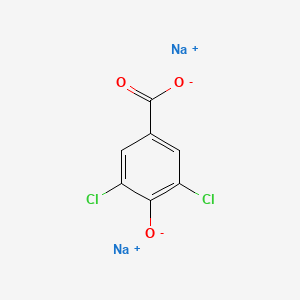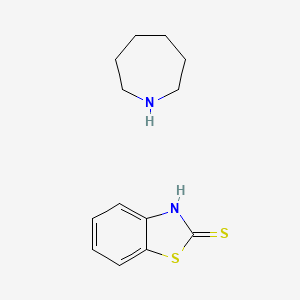
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with tetradecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3Tetradecyl AlcoholAcid CatalystTritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into citric acid and tetradecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Citric acid and tetradecyl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and release of active compounds.
Vergleich Mit ähnlichen Verbindungen
Tritetradecyl citrate: Similar structure but lacks the hydroxyl group on the propane backbone.
Tritetradecyl malate: Derived from malic acid instead of citric acid.
Tritetradecyl succinate: Derived from succinic acid.
Uniqueness: Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of three ester groups and a hydroxyl group on the propane backbone, which imparts distinct surfactant properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring strong emulsifying and stabilizing properties.
Eigenschaften
CAS-Nummer |
94277-81-3 |
|---|---|
Molekularformel |
C48H92O7 |
Molekulargewicht |
781.2 g/mol |
IUPAC-Name |
tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-53-45(49)43-48(52,47(51)55-42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-46(50)54-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52H,4-44H2,1-3H3 |
InChI-Schlüssel |
JZSVJKNORISSFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)






